4-[(2-Methoxyethyl)amino]benzonitrile
Overview
Description
Scientific Research Applications
Novel Fluorescent Contrast Agents
4-[(2-Methoxyethyl)amino]benzonitrile and its derivatives have been investigated for their potential as fluorescent contrast agents for image-guided surgery. In a study, the physicochemical and optical properties of a similar compound, 4-[(1E)-2-[4-[(1E)-2-[4-aminophenyl]ethenyl]-3-methoxyphenyl]ethenyl]-benzonitrile (GE3082), were characterized. This compound demonstrated the ability to cross the blood-nerve and blood-brain barriers and render myelinated nerves fluorescent after systemic injection. The study highlighted the potential of such compounds for nerve-sparing surgeries, a critical aspect in reducing post-operative complications such as chronic pain and loss of function (Gibbs-Strauss et al., 2011).
Organic Synthesis and Polymer Applications
Benzonitrile derivatives, including those similar to this compound, find applications in organic synthesis and the development of polymers. For example, controlled conversion of phenylacetic acids to phenylacetonitriles or benzonitriles using bis(2-methoxyethyl)aminosulfur trifluoride has been described, showcasing the utility of such compounds in synthetic chemistry (Kangani et al., 2008). Additionally, low melting phthalonitrile resins containing methoxyl and/or allyl moieties have been synthesized and characterized for their curing behavior, thermal, and mechanical properties, indicating the relevance of methoxyl-containing benzonitrile derivatives in the development of high-temperature structural composite matrices (Han et al., 2019).
Photopolymerization and Material Science
The field of photopolymerization and material science also benefits from the study of benzonitrile derivatives. A study on nitroxide-mediated photopolymerization introduced a compound with a chromophore group linked to the aminoxyl function, which decomposes under UV irradiation to generate radicals. This research provides insights into the photophysical and photochemical properties of such compounds, which are crucial for developing new photoinitiators and photopolymers (Guillaneuf et al., 2010).
Safety and Hazards
While specific safety data for 4-[(2-Methoxyethyl)amino]benzonitrile is not available, it’s important to handle all chemicals with care. For example, benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having acute oral toxicity and acute dermal toxicity . Always refer to the safety data sheet of the specific compound for detailed information.
Properties
IUPAC Name |
4-(2-methoxyethylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-7-6-12-10-4-2-9(8-11)3-5-10/h2-5,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRMGYFIADUFLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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